molecular formula C22H23N3O3 B5051670 1-[(4-methoxy-1-naphthyl)methyl]-4-(4-nitrophenyl)piperazine

1-[(4-methoxy-1-naphthyl)methyl]-4-(4-nitrophenyl)piperazine

Cat. No. B5051670
M. Wt: 377.4 g/mol
InChI Key: LEVRCQOBFNEIGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[(4-methoxy-1-naphthyl)methyl]-4-(4-nitrophenyl)piperazine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds .


Chemical Reactions Analysis

Again, without specific studies or data, it’s difficult to comment on the chemical reactions involving this compound. Piperazine rings can participate in various chemical reactions, but the exact reactions would depend on the other functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. Properties such as solubility, melting point, and boiling point would depend on the exact structure of the compound .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many piperazine derivatives are biologically active, but without specific information, it’s impossible to determine the exact mechanism of action .

Safety and Hazards

Without specific studies, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it shows promise as a pharmaceutical, for example, further studies could be conducted to determine its efficacy and safety .

properties

IUPAC Name

1-[(4-methoxynaphthalen-1-yl)methyl]-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-28-22-11-6-17(20-4-2-3-5-21(20)22)16-23-12-14-24(15-13-23)18-7-9-19(10-8-18)25(26)27/h2-11H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVRCQOBFNEIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CN3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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